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molecular formula C10H17NO B8426322 1-Azaspiro[5.5]undecan-5-one

1-Azaspiro[5.5]undecan-5-one

Cat. No. B8426322
M. Wt: 167.25 g/mol
InChI Key: SCYVXIWGVDSXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)C1CCNC2(CCCCC2)C1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[ClH:18].[O:1]=[C:2]1[CH:3]([C:13]([O:14][CH2:15][CH3:16])=[O:17])[CH2:4][CH2:5][NH:6][C:7]12[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]2.[OH2:19]>>[O:1]=[C:2]1[CH2:3][CH2:4][CH2:5][NH:6][C:7]12[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]2

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl
Name
CCOC(=O)C1CCNC2(CCCCC2)C1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)C1CCNC2(CCCCC2)C1=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O

Outcomes

Product
Name
Type
product
Smiles
O=C1CCCNC12CCCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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